![molecular formula C10H4BrClF3N B2767502 8-Bromo-4-chloro-5-(trifluoromethyl)quinoline CAS No. 1065093-18-6](/img/structure/B2767502.png)
8-Bromo-4-chloro-5-(trifluoromethyl)quinoline
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Overview
Description
8-Bromo-4-chloro-5-(trifluoromethyl)quinoline is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs . It has a molecular formula of C10H4BrClF3N .
Synthesis Analysis
The synthesis of 8-Bromo-4-chloro-5-(trifluoromethyl)quinoline involves various methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . A specific synthesis method involves the reaction of 2-Bromo-5-(trifluoromethyl)aniline with Glycerol .Molecular Structure Analysis
The molecular structure of 8-Bromo-4-chloro-5-(trifluoromethyl)quinoline consists of a quinoline core with bromo, chloro, and trifluoromethyl substituents. It has an average mass of 276.053 Da and a monoisotopic mass of 274.955750 Da .Chemical Reactions Analysis
The chemical reactions of 8-Bromo-4-chloro-5-(trifluoromethyl)quinoline involve various transformations such as nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds . It also exhibits corrosion behavior in the presence of 4-chloro,8-(trifluoromethyl)quinoline (CTQ) as experimentally investigated .Physical And Chemical Properties Analysis
8-Bromo-4-chloro-5-(trifluoromethyl)quinoline has a low solubility in water . It has a molecular weight of 310.5 .Scientific Research Applications
Medicinal Chemistry and Drug Development
Anticancer Properties: 8-Bromo-4-chloro-5-(trifluoromethyl)quinoline exhibits promising anticancer activity. Researchers have investigated its potential as a targeted therapy against specific cancer cell lines. Its structural features make it an interesting candidate for further drug development .
Organic Synthesis
Building Block for Heterocyclic Compounds: This quinoline derivative serves as a versatile building block in organic synthesis. Chemists use it to construct more complex molecules, especially those containing quinoline or related heterocyclic motifs. The bromine and trifluoromethyl substituents enhance reactivity and allow for diverse functionalization .
Material Science
OLEDs (Organic Light-Emitting Diodes): Researchers have explored the use of 8-Bromo-4-chloro-5-(trifluoromethyl)quinoline as a component in organic light-emitting diodes (OLEDs). Its electron-transporting properties contribute to efficient charge transport within the device, leading to improved OLED performance .
Electrochemistry
Electrochemical Behavior: Studies have investigated the electrochemical behavior of this compound. Its redox properties make it relevant for applications such as sensors, batteries, and electrocatalysis. Researchers have explored its behavior at different electrode surfaces and electrolyte conditions .
Agrochemicals
Pesticide Development: The trifluoromethyl group in 8-Bromo-4-chloro-5-(trifluoromethyl)quinoline enhances its lipophilicity, which could be advantageous for designing novel pesticides. Researchers have explored its potential as an active ingredient in crop protection products .
Photophysics and Luminescence
Fluorescent Properties: This compound exhibits interesting photophysical properties, including fluorescence. Researchers have studied its emission spectra and quantum yield. Understanding its luminescent behavior contributes to applications in imaging, sensors, and optoelectronics .
Safety And Hazards
When handling 8-Bromo-4-chloro-5-(trifluoromethyl)quinoline, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation . In case of inhalation, it is advised to remove the victim to fresh air and give artificial respiration if not breathing .
Future Directions
Fluorinated quinolines, including 8-Bromo-4-chloro-5-(trifluoromethyl)quinoline, have found applications in various fields such as medicine, electronics, agrochemicals, and catalysis . The growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications .
properties
IUPAC Name |
8-bromo-4-chloro-5-(trifluoromethyl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3N/c11-6-2-1-5(10(13,14)15)8-7(12)3-4-16-9(6)8/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZNVTOQZODHLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C(F)(F)F)C(=CC=N2)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-4-chloro-5-(trifluoromethyl)quinoline |
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